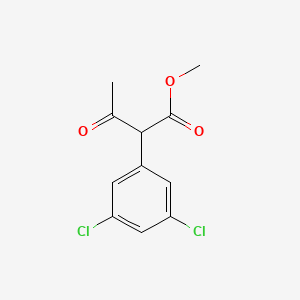
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3,5-dichlorophenyl ring and a 3-oxo-butanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate typically involves the esterification of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-dichlorophenyl)-3-oxo-butanoic acid.
Reduction: Formation of 2-(3,5-dichlorophenyl)-3-hydroxy-butanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a 3,5-dichlorophenyl group and has shown potential in disrupting mycobacterial energetics.
Thiazole Derivatives: Thiazoles with similar structural features have diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Methyl 2-(3,5-Dichlorophenyl)-3-oxo-butanoate is unique due to its specific ester and keto functionalities, which allow it to participate in a wide range of chemical reactions. Its dichlorophenyl group also imparts distinct biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H10Cl2O3 |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
methyl 2-(3,5-dichlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10Cl2O3/c1-6(14)10(11(15)16-2)7-3-8(12)5-9(13)4-7/h3-5,10H,1-2H3 |
InChIキー |
ZCDPJYCUGQSIOV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















